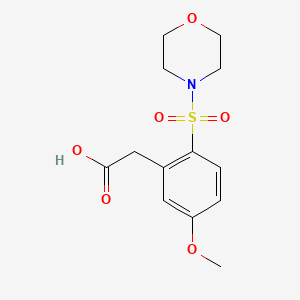![molecular formula C11H14N4O2S B7468938 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is not fully understood. However, studies have shown that the compound inhibits the activity of a protein called cyclin-dependent kinase 4 (CDK4), which plays a key role in the regulation of cell division. By inhibiting CDK4, the compound prevents the proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- has a number of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is its potential as a cancer treatment. However, there are also some limitations to its use in lab experiments. For example, the compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has been shown to have some toxicity in animal studies, which could limit its potential as a therapeutic agent.
Direcciones Futuras
There are a number of future directions for research on 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-. One area of research could be to develop more efficient synthesis methods for the compound, which could make it more accessible for use in lab experiments. Another area of research could be to investigate the potential of the compound as a treatment for other diseases, such as inflammatory and neurodegenerative diseases. Finally, further studies could be conducted to better understand the mechanism of action of the compound, which could lead to the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- involves the reaction of 3-chloro-1-(piperidin-1-ylsulfonyl)pyrazole with 2-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as a cancer treatment.
Propiedades
IUPAC Name |
3-piperidin-1-ylsulfonyl-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c16-18(17,15-7-2-1-3-8-15)11-9-5-4-6-12-10(9)13-14-11/h4-6H,1-3,7-8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRJKKMNDDWEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=NC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



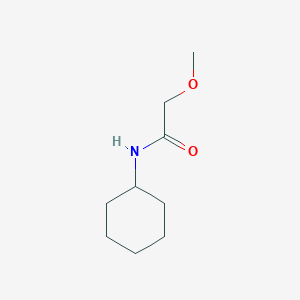
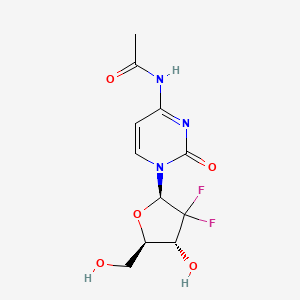

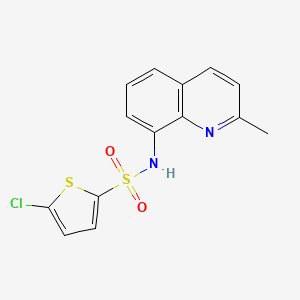
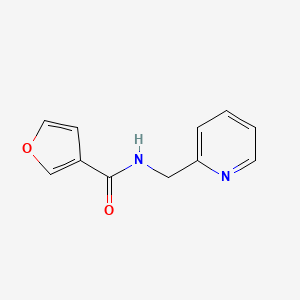
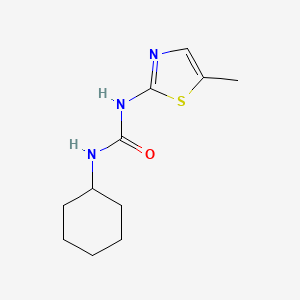
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)

![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)
